molecular formula C17H16N2O B13933882 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline

4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline

Cat. No.: B13933882
M. Wt: 264.32 g/mol
InChI Key: DQOPDYYQICTYEY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline involves several steps, typically starting with the preparation of the benzooxazole moiety followed by its coupling with N,N-dimethylaniline. The specific synthetic routes and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions

Chemical Reactions Analysis

4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a fluorescent probe due to its unique optical properties, making it valuable in various analytical techniques.

Mechanism of Action

The mechanism of action of 4-(2-Benzooxazol-2-ylethenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo excited-state intramolecular proton transfer (ESIPT), which leads to its fluorescence properties. This process is facilitated by the presence of hydrogen bonds within the molecule .

Properties

IUPAC Name

4-[2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOPDYYQICTYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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